(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-Methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:
- A benzo[d]thiazole core (sulfur and nitrogen-containing heterocycle).
- A carboxylate ester at position 5.
- A (4-methoxybenzoyl)imino group at position 2.
- A methoxy-oxoethyl substituent at position 3.
- A Z-configuration around the imine double bond.
Properties
IUPAC Name |
methyl 2-(4-methoxybenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-26-14-7-4-12(5-8-14)18(24)21-20-22(11-17(23)27-2)15-9-6-13(19(25)28-3)10-16(15)29-20/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESUMJSEVOFDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methoxybenzoyl Group: The benzo[d]thiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the methoxybenzoyl group.
Formation of the Imino Group: The resulting compound is treated with an appropriate amine to form the imino group.
Esterification: Finally, the esterification of the carboxylate group is achieved by reacting the compound with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Hydrolysis Reactions of Ester Groups
The compound contains two ester groups susceptible to hydrolysis:
-
Methyl ester at position 6 (carboxylate group)
-
Methoxy-oxoethyl ester (side chain)
Acidic hydrolysis preferentially targets the methoxy-oxoethyl ester due to steric accessibility, while basic conditions cleave both esters simultaneously . Enzymatic methods show promise for selective modification in drug development contexts .
Imino (C=N) Group Reactivity
The (4-methoxybenzoyl)imino group participates in nucleophilic additions and redox reactions:
The Z-configuration of the imino group influences stereochemical outcomes in nucleophilic additions . Reductive pathways are favored over oxidative methods for preserving the benzothiazole scaffold .
Benzothiazole Core Modifications
Electrophilic substitution patterns are dictated by electron-withdrawing substituents:
Nitration occurs exclusively at C-5 due to deactivation by the electron-withdrawing carboxylate group . Halogenation requires harsh conditions and shows poor regiocontrol .
Cyclization and Heterocycle Formation
The compound serves as a precursor for complex heterocycles:
Notably, reaction with hydrazine generates a 1,3,4-oxadiazole hybrid demonstrating IC₅₀ = 1.8 μM against MCF-7 breast cancer cells . Microwave-assisted methods improve yields to >85% in these transformations .
Stability and Degradation Pathways
Critical stability parameters under physiological conditions:
The imino bond shows pH-dependent lability, necessitating formulation adjustments for oral bioavailability . Photodegradation involves C-S bond scission in the benzothiazole ring .
This compound’s reactivity profile enables rational design of derivatives with tailored pharmaceutical properties. Recent advances in catalyst-free C=N bond formation provide new avenues for structural diversification, particularly in developing kinase inhibitors and antimicrobial agents. Future studies should explore enantioselective modifications and in vivo metabolic fate.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The benzo[d]thiazole core is known for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, while the imino group can participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with analogs from the literature:
*Calculated based on molecular formula.
Key Observations :
- Core Heterocycle: The benzo[d]thiazole core in the target compound and compound 2d contrasts with fused systems (e.g., thiazolo-pyrimidine in ) or non-thiazole cores (e.g., benzo[b]thiophene in ). Thiazole derivatives are often prioritized for their metabolic stability and binding affinity .
- Substituent Effects : The 4-methoxybenzoyl group in the target compound may enhance lipophilicity (logP ~2.5–3.0) compared to hydroxyl or chlorophenyl groups in analogs . This could improve membrane permeability but reduce aqueous solubility.
Biological Activity
(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate thiazole derivatives with methoxycarbonyl and benzoyl imines under controlled conditions. The detailed synthetic route can be found in various studies that focus on similar thiazole derivatives .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. For instance, a related compound was shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain assays .
Herbicidal Properties
The compound has also been evaluated for herbicidal activity. Research indicates that derivatives of thiazole structures demonstrate effective preemergence control of various monocotyledonous weeds. Efficacy was assessed using a visual rating scale based on green mass inhibition, showing that these compounds can achieve over 90% inhibition at specified doses .
The biological mechanisms underlying the activity of (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit specific enzymes critical for microbial growth and weed development.
- Disruption of Cellular Processes : Some thiazole derivatives interfere with cellular respiration or metabolic pathways in target organisms, leading to growth inhibition or cell death .
Case Studies
A comprehensive study demonstrated that a closely related thiazole compound exhibited significant efficacy against resistant bacterial strains and showed promise in agricultural applications as a selective herbicide. The study utilized various concentrations and application methods to evaluate effectiveness across different species .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| (Z)-methyl... | E. coli | 7 µg/mL |
Table 2: Herbicidal Efficacy Ratings
| Compound Name | Application Rate (g/ha) | Efficacy Rating (0-5) |
|---|---|---|
| Compound A | 320 | 4 |
| Compound B | 320 | 5 |
| (Z)-methyl... | 320 | 4 |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the purity and structure of this compound?
- Key Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and Z/E isomerism, particularly focusing on imino and ester groups (e.g., chemical shifts for methoxy and carbonyl groups) .
- IR Spectroscopy : Identify characteristic peaks for C=O (ester, imino), C=N (thiazole), and aromatic C-H stretches .
- Elemental Analysis (EA) : Validate empirical formula by comparing calculated vs. experimental C, H, N, and S percentages .
- HPLC/MS : Assess purity (>95%) and confirm molecular weight .
Q. How can reaction conditions be optimized for synthesizing this compound?
- Methodological Steps :
Solvent Selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility of intermediates, as seen in analogous thiazole syntheses .
Catalyst Screening : Test glacial acetic acid (0.5–1 eq.) to promote imino bond formation, or transition-metal catalysts for cyclization steps .
Reflux Time : Monitor reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane eluent) and optimize reflux duration (typically 4–16 hours) to minimize byproducts .
Workup : Precipitate the product by adjusting pH (e.g., dilute NaOH) and recrystallize from ethanol/ethyl acetate .
Q. What biological screening assays are appropriate for initial evaluation?
- Assay Recommendations :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or MIC assays, given structural similarities to thiazole-based antimicrobials .
- Enzyme Inhibition : Screen against diabetes-related targets (e.g., α-glucosidase) or kinases using fluorometric/colorimetric assays .
- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the Z/E isomerism during synthesis?
- Strategies :
- Kinetic Analysis : Track isomer ratios under varying temperatures/pH using -NMR to identify thermodynamic vs. kinetic control .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to compare stability of Z and E configurations, focusing on steric hindrance and conjugation effects .
- Isotopic Labeling : Use -labeled precursors to study imino bond formation dynamics via NMR .
Q. What strategies address solubility and stability challenges in biological assays?
- Approaches :
- Co-solvent Systems : Test DMSO/PBS or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .
- pH Stability Studies : Incubate the compound at pH 2–9 (simulating physiological conditions) and monitor degradation via HPLC .
- Light/Temperature Sensitivity : Conduct accelerated stability studies (40°C/75% RH) and protect from UV light using amber vials .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Protocol :
Docking Studies : Use AutoDock Vina to simulate binding to therapeutic targets (e.g., EGFR, COX-2) based on thiazole derivatives’ reported affinities .
QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric descriptors (e.g., molar refractivity) with bioactivity data from analogs .
MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical interactions (e.g., hydrogen bonding with methoxy groups) .
Q. What analytical methods resolve contradictions in reported spectral data?
- Troubleshooting :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities or incorrect assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, especially for dihydrothiazole and benzoyl moieties .
- X-ray Crystallography : Obtain single crystals (e.g., via slow evaporation in chloroform/methanol) for definitive structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
